

5-(3-bromo-4-methoxyphenyl)-2H-tetrazole in medicinal chemistry applications

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Compound of Interest

Compound Name: 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole

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Application Notes and Protocols: 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-bromo-4-methoxyphenyl)-2H-tetrazole is a heterocyclic organic compound with potential applications in medicinal chemistry. The tetrazole ring is a well-established bioisostere for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in drug candidates.[1] The substituted phenyl ring, featuring a bromine atom and a methoxy group, is a common scaffold in pharmacologically active molecules, contributing to interactions with biological targets and influencing the compound's overall electronic and lipophilic character.

While specific biological data for **5-(3-bromo-4-methoxyphenyl)-2H-tetrazole** is limited in publicly available literature, the structural motifs present suggest potential as an anticancer and antimicrobial agent. Various derivatives containing the 3-bromo-4-methoxyphenyl moiety have demonstrated significant cytotoxic effects against several cancer cell lines and inhibitory activity against various bacterial strains.[2][3][4][5] These application notes provide protocols for the synthesis of **5-(3-bromo-4-methoxyphenyl)-2H-tetrazole** and for the evaluation of its potential

anticancer and antimicrobial activities, based on established methodologies for analogous compounds.

Potential Medicinal Chemistry Applications:

- **Anticancer Agent:** Derivatives of the 3-bromo-4-methoxyphenyl scaffold have shown cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and K562 (leukemia).^{[2][4]} The introduction of the tetrazole moiety may modulate this activity and improve drug-like properties.
- **Antimicrobial Agent:** The bromo-methoxyphenyl group is a key feature in several compounds exhibiting antimicrobial properties against both Gram-positive and Gram-negative bacteria. ^{[5][6]} Hydrazone derivatives of 3-bromo-4-methoxybenzaldehyde, for instance, have shown notable activity against *Bacillus* species.^[5]
- **Enzyme Inhibition:** Phenyltetrazole derivatives are known to act as inhibitors for various enzymes. For example, they have been investigated as inhibitors of amine oxidase copper containing 3 (AOC3), which is involved in inflammatory diseases, and xanthine oxidase (XO), a target for hyperuricemia and gout.^{[7][8]}

Data Presentation

Given the limited direct experimental data for the target compound, the following table summarizes the biological activities of structurally related compounds containing the 3-bromo-4-methoxyphenyl moiety to provide a rationale for the proposed applications.

Table 1: Biological Activities of Selected 3-Bromo-4-methoxyphenyl Derivatives

Compound Class	Biological Activity	Cell Line / Organism	IC50 / Activity Measure	Reference
Chalcone	Anticancer	HeLa	IC50: 53 μ M	[4]
Piperazinyl-methanone	Anticancer	DU-145 (prostate), MCF-7 (breast)	Low micromolar IC50 values	[2]
Pyrido[3,4-b]indole	Anticancer	Various	Moderate anti-proliferative activity	[3]
Hydrazide-hydrazone	Antimicrobial	Bacillus cereus	Significant inhibitory activity	[5]

Experimental Protocols

Protocol 1: Synthesis of 5-(3-bromo-4-methoxyphenyl)-2H-tetrazole

This protocol describes the synthesis of the title compound from the commercially available precursor, 3-bromo-4-methoxybenzonitrile, via a [2+3] cycloaddition reaction with sodium azide.

Materials:

- 3-bromo-4-methoxybenzonitrile[9][10][11]
- Sodium azide (NaN_3)
- Ammonium chloride (NH_4Cl) or Zinc bromide (ZnBr_2)
- N,N-Dimethylformamide (DMF) or Water
- Hydrochloric acid (HCl), 1M
- Ethyl acetate
- Brine (saturated NaCl solution)

- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator
- Thin-layer chromatography (TLC) plates (silica gel)
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-bromo-4-methoxybenzonitrile (1.0 eq) in DMF.
- **Addition of Reagents:** To the stirred solution, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq). Alternative: For a zinc-catalyzed reaction in water, use zinc bromide (1.0-1.5 eq) and sodium azide (1.2-1.5 eq) in water instead of DMF and NH_4Cl .
- **Reaction:** Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
- **Work-up:**
 - Cool the reaction mixture to room temperature.
 - Carefully pour the mixture into a beaker of water and acidify to pH 2-3 with 1M HCl. This will protonate the tetrazole and may cause it to precipitate.
 - Extract the aqueous mixture three times with ethyl acetate.

- Combine the organic layers and wash with water, followed by brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 .
- Purification:
 - Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
 - Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure **5-(3-bromo-4-methoxyphenyl)-2H-tetrazole**.

Protocol 2: Evaluation of Anticancer Activity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the synthesized compound on a cancer cell line (e.g., HeLa or MCF-7) using the MTT assay.

Materials:

- Cancer cell line (e.g., HeLa)
- Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- **5-(3-bromo-4-methoxyphenyl)-2H-tetrazole**, dissolved in DMSO to create a stock solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well microplates

- Multi-channel pipette
- Microplate reader
- CO₂ incubator (37 °C, 5% CO₂)

Procedure:

- Cell Seeding:
 - Harvest logarithmically growing cells using trypsin-EDTA and resuspend in complete growth medium.
 - Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of the test compound in growth medium from the DMSO stock solution. Ensure the final DMSO concentration in the wells is less than 0.5%.
 - Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and DMSO only as a vehicle control, and wells with medium only as a negative control.
 - Incubate the plate for 48-72 hours.
- MTT Addition:
 - Add 20 µL of MTT solution to each well and incubate for another 4 hours.
- Formazan Solubilization:
 - Carefully remove the medium from each well.
 - Add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Data Acquisition:

- Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 3: Evaluation of Antimicrobial Activity (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compound against a bacterial strain (e.g., *Staphylococcus aureus* or *Escherichia coli*).

Materials:

- Bacterial strain (e.g., *S. aureus* ATCC 29213)
- Mueller-Hinton Broth (MHB)
- **5-(3-bromo-4-methoxyphenyl)-2H-tetrazole**, dissolved in DMSO
- Sterile 96-well microplates
- Spectrophotometer
- Incubator (37 °C)

Procedure:

- Inoculum Preparation:
 - Prepare a bacterial suspension in MHB and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).

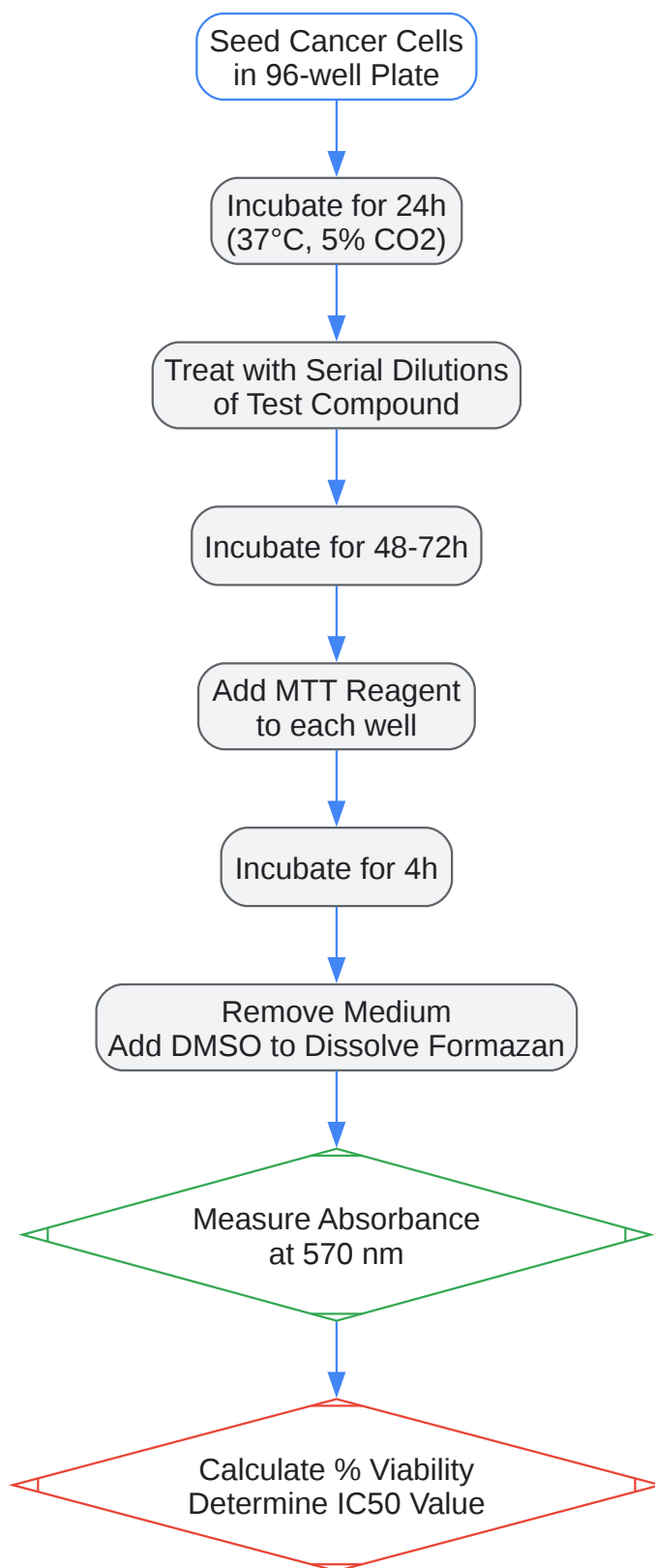
- Dilute this suspension to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the wells.
- Compound Dilution:
 - Prepare a two-fold serial dilution of the test compound in MHB in a 96-well plate. The final volume in each well should be 100 μ L.
- Inoculation:
 - Add 100 μ L of the prepared bacterial inoculum to each well.
 - Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
- Incubation:
 - Incubate the plate at 37 °C for 18-24 hours.
- MIC Determination:
 - The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Mandatory Visualizations



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Caption: Synthetic workflow for **5-(3-bromo-4-methoxyphenyl)-2H-tetrazole**.



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